4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound that features a cyclopropylamino group, a thienyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the thienyl intermediate: This step involves the reaction of 4-methylphenylthiophene with appropriate reagents to introduce the thienyl group.
Introduction of the cyclopropylamino group: The cyclopropylamino group is introduced through a nucleophilic substitution reaction.
Coupling with butanoic acid: The final step involves coupling the intermediate with butanoic acid under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-{[3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid: Similar structure but lacks the methyl group on the phenyl ring.
4-{[3-[(cyclopropylamino)carbonyl]-4-(4-chlorophenyl)-2-thienyl]amino}-4-oxobutanoic acid: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in 4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
4-[[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-11-2-4-12(5-3-11)14-10-26-19(21-15(22)8-9-16(23)24)17(14)18(25)20-13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,20,25)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJPOHMXGQKWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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